DP-b99

Catalog No.
S3351002
CAS No.
343340-21-6
M.F
C42H64N2O12
M. Wt
789 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DP-b99

CAS Number

343340-21-6

Product Name

DP-b99

IUPAC Name

2-[2-[2-[2-[carboxymethyl-[2-(2-octoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-octoxyethoxy)-2-oxoethyl]anilino]acetic acid

Molecular Formula

C42H64N2O12

Molecular Weight

789 g/mol

InChI

InChI=1S/C42H64N2O12/c1-3-5-7-9-11-17-23-51-25-27-55-41(49)33-43(31-39(45)46)35-19-13-15-21-37(35)53-29-30-54-38-22-16-14-20-36(38)44(32-40(47)48)34-42(50)56-28-26-52-24-18-12-10-8-6-4-2/h13-16,19-22H,3-12,17-18,23-34H2,1-2H3,(H,45,46)(H,47,48)

InChI Key

FTGBVHPWUIHWRH-UHFFFAOYSA-N

Synonyms

DP-b99

Canonical SMILES

CCCCCCCCOCCOC(=O)CN(CC(=O)O)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)O)CC(=O)OCCOCCCCCCCC

Description

The exact mass of the compound 2,2'-(((Ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis((2-(2-(octyloxy)ethoxy)-2-oxoethyl)azanediyl))diacetic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

DP-b99, chemically known as 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, N,N'-di(octyloxyethyl ester), N,N'-disodium salt, is a lipophilic and cell-permeable derivative of BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). It was developed by D-Pharm Ltd. primarily as a neuroprotectant for the treatment of acute ischemic stroke and other neurological conditions. DP-b99 functions as a membrane-activated chelator that selectively binds to transition metals such as zinc, copper, and iron, thereby modulating their levels within cellular membranes . Its ability to penetrate the blood-brain barrier has been demonstrated in preclinical studies with radiolabeled versions of the compound .

DP-b99 primarily acts through chelation reactions, where it binds to metal ions like zinc and calcium. This binding alters the availability of these ions in biological systems, which is crucial in conditions where metal ion overload can lead to cellular damage. Specifically, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), particularly MMP-9, which are zinc-dependent enzymes involved in various pathological processes including neurodegeneration and inflammation . The chelation mechanism can be summarized as follows:

Metal ion+DP b99Metal DP b99 complex\text{Metal ion}+\text{DP b99}\rightarrow \text{Metal DP b99 complex}

This complex formation reduces the free concentration of harmful metal ions in neuronal environments.

DP-b99 exhibits significant biological activity, particularly in neuroprotection. It has been shown to reduce neuronal cell death induced by zinc and to attenuate microglial activation and inflammation associated with ischemic events . In animal models, DP-b99 has delayed the onset and severity of seizures induced by pentylenetetrazole and demonstrated protective effects against kainate-induced excitotoxicity in hippocampal slices . These findings suggest that DP-b99 may play a role in preserving neuronal integrity during acute neurological events.

The synthesis of DP-b99 involves multiple steps starting from BAPTA derivatives. The general synthetic route includes:

  • Formation of the BAPTA backbone: This involves reacting appropriate amino acids or derivatives with ethylene diamine to form the core structure.
  • Alkylation: The introduction of octyloxyethyl groups is achieved through alkylation reactions.
  • Salt formation: The final product is converted into its disodium salt form for enhanced solubility and bioavailability.

Specific details on reaction conditions and yields can vary based on the exact synthetic pathway employed.

DP-b99 has been investigated for several applications:

  • Neuroprotection: Primarily aimed at treating acute ischemic stroke and other forms of neurological damage.
  • Inflammation Reduction: Due to its ability to modulate metal ion levels and inhibit MMP activity, it may also be useful in conditions characterized by excessive inflammation.
  • Potential Use in Other Neurological Disorders: Ongoing research is exploring its efficacy in conditions like traumatic brain injury and neurodegenerative diseases .

Studies have shown that DP-b99 interacts with various cellular pathways involved in neuroprotection. It modulates the activity of matrix metalloproteinases by chelating zinc ions that are essential for their enzymatic function. Furthermore, it has been observed to affect signaling pathways related to inflammation and oxidative stress, potentially leading to reduced neuronal injury during ischemic events .

Several compounds exhibit similar properties or mechanisms as DP-b99. Here are a few notable examples:

Compound NameChemical StructureUnique Features
BAPTA1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acidA parent compound; less lipophilic than DP-b99
EDTAEthylenediaminetetraacetic acidBroad-spectrum metal chelator; less selective than DP-b99
Calcium Disodium EDTACalcium disodium ethylenediaminetetraacetatePrimarily used for lead poisoning; not specific for zinc
TetracyclineA broad-spectrum antibioticExhibits some metal-chelating properties but primarily an antibiotic

DP-b99's uniqueness lies in its lipophilicity and selective action on membrane-associated metal ions, making it particularly suitable for targeting neuronal environments compared to other chelators that may lack specificity or membrane permeability.

XLogP3

9.4

UNII

TDX7IXK9CU

Other CAS

343340-21-6

Dates

Modify: 2023-07-26

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